molecular formula C8H6N2O2 B026865 1H-Indazole-3-carboxylic acid CAS No. 4498-67-3

1H-Indazole-3-carboxylic acid

Cat. No. B026865
CAS RN: 4498-67-3
M. Wt: 162.15 g/mol
InChI Key: BHXVYTQDWMQVBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Indazole-3-carboxylic acid and its derivatives primarily involves catalytic approaches, emphasizing the importance of transition-metal, acid/base, and green chemistry-based catalytic methods. Techniques such as microwave-assisted synthesis have been highlighted as efficient and environmentally friendly approaches for the functionalization of indazoles, including 1H-Indazole-3-carboxylic acid, providing a pathway for the development of novel compounds with enhanced pharmacological properties (Mondal, 2023).

Molecular Structure Analysis

The molecular structure of 1H-Indazole-3-carboxylic acid features a pyrazole ring fused to a benzene ring, with a carboxylic acid moiety attached at the third position. This structure forms the basis for its chemical reactivity and biological activity, allowing for various functionalization reactions to create derivatives with specific pharmacological properties.

Chemical Reactions and Properties

1H-Indazole-3-carboxylic acid participates in various chemical reactions, including condensation, substitution, and cycloaddition reactions. These reactions are pivotal in synthesizing a wide array of indazole derivatives, showcasing the compound's versatility as a precursor for synthesizing bioactive molecules. Transition-metal-catalyzed C–H activation/annulation sequences have been particularly useful for constructing functionalized indazole derivatives in a single step, enhancing the compound's utility in medicinal chemistry (Shiri et al., 2022).

Physical Properties Analysis

The physical properties of 1H-Indazole-3-carboxylic acid, such as its melting point, solubility, and stability, are crucial for its handling and application in chemical synthesis. These properties are influenced by the compound's molecular structure, particularly the presence of the carboxylic acid group, which affects its solubility in water and organic solvents.

Chemical Properties Analysis

1H-Indazole-3-carboxylic acid exhibits chemical properties typical of both indazoles and carboxylic acids. It can undergo deprotonation to form carboxylate salts, participate in esterification reactions, and engage in nucleophilic substitution reactions at the indazole ring. These chemical properties are essential for the synthesis of indazole-based pharmaceuticals and for the compound's reactivity in organic synthesis.

For more comprehensive insights and details on the synthesis, molecular structure, and chemical properties of 1H-Indazole-3-carboxylic acid, the following references provide valuable information:

  • (Mondal, 2023): Discusses microwave-assisted functionalization of indazoles, including 1H-Indazole-3-carboxylic acid.
  • (Shiri et al., 2022): Highlights transition-metal-catalyzed C–H activation/annulation for the construction of functionalized indazole derivatives.

Scientific Research Applications

  • Pharmaceuticals and Nutraceuticals : Raut et al. (2019) synthesized novel 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole derivatives, highlighting their potential as pharmaceutical and nutraceutical targets (Raut, Tidke, Dhotre, & Pathan, 2019).

  • Antispermatogenic Agents : Corsi and Palazzo (1976) found that halogenated 1-benzylindazole-3-carboxylic acids exhibit potent antispermatogenic activity, impacting testicular weight and spermatogenesis (Corsi & Palazzo, 1976).

  • Anti-Inflammatory and Analgesic Activities : A study by Reddy et al. (2015) on 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives showed promising anti-inflammatory and analgesic properties (Reddy, Gogireddy, Dubey, B, & B, 2015).

  • Kinase Inhibitors : Chevalier et al. (2018) developed a method for converting indoles into 1H-indazole-3-carboxaldehydes, useful as potential kinase inhibitors (Chevalier, Ouahrouch, Arnaud, Gallavardin, & Franck, 2018).

  • Male Contraception : Research by Cheng et al. (2002) on indazole-3-carboxylic acid derivatives identified potential oral contraceptives for men (Cheng, Mo, Grima, Saso, Tita, Mruk, & Silvestrini, 2002).

  • Material Science : Szmigiel-Bakalarz et al. (2020) investigated sodium and lithium coordination polymers with 1H-indazole-3-carboxylic acid, revealing unique crystal structures and properties (Szmigiel-Bakalarz, Nentwig, Günther, Oeckler, Malik-Gajewska, Michalska, & Morzyk-Ociepa, 2020).

  • Cancer Therapeutics : Lu et al. (2020) synthesized compounds demonstrating antitumor activity against various cancer cell lines, suggesting their potential as therapeutic agents (Lu, Huang, Zhang, Wang, Zheng, Wu, Liu, Jin, Yu, Ji, Gao, & Ge, 2020).

  • Chemical Synthesis : Li et al. (2012) synthesized substituted 1H-indazoles from arynes and hydrazones under mild conditions, suitable for organic synthesis and pharmaceuticals (Li, Wu, Zhao, Rogness, & Shi, 2012).

  • Radiopharmaceuticals : Coelho and Schildknegt (2007) described an efficient synthesis of 1H-indazole-[3-14C]carboxylic acid, vital in radiopharmaceuticals (Coelho & Schildknegt, 2007).

  • Crystallography and Bioactivity : Yong-zhou (2008) studied the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, revealing its polymorphic forms with distinct bioactivities (Hu Yong-zhou, 2008).

Future Directions

Recent research has focused on developing new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . The synthesis of 1H-Indazole-3-carboxylic acid derivatives via a diazotization reaction is a promising area of study .

properties

IUPAC Name

1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXVYTQDWMQVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Record name indazolium-3-carboxylate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196347
Record name Indazole-3-carboxylic acid
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazole-3-carboxylic acid

CAS RN

4498-67-3
Record name Indazole-3-carboxylic acid
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Record name Indazole-3-carboxylic acid
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Record name Indazole-3-carboxylic acid
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Record name 1H-indazole-3-carboxylic acid
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Record name INDAZOLE-3-CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

A solution of concentrated sulfuric acid (19.1 g, 0.19 mol) in water (200 ml) prepared in a 2 litre beaker was cooled to 0° C. Isatin (14.7 g, 0.1 mol) was added to a solution of sodium hydroxide (4.1 g, 0.105 mol) in water(65 ml) at 50° C. and the dark red solution cooled to 0° C. A solution of sodium nitrite (6.9 g, 0.1 mol) in water (235 ml) at 0° C. was added and the mixture added to the rapidly stirred solution of sulfuric acid during 5 minutes. The temperature was not allowed to rise above 4° C. (controlled by the addition of ice). The yellow brown foamy mixture was stirred for a further 15 minutes before being treated with a solution of stannous chloride hydrate (54 g, 0.24 mol) in concentrated hydrochloric acid (85 ml) at 0° C. The mixture was stirred for one hour and the crude product filtered. The material was recrystallized as follows: about half of the solid was placed in a 1 litre flask and ~500 ml of water was added. The solution was heated on a hot-plate until boiling and was then filtered hot to give a dark yellow-brown precipitate and an orange-yellow solution. The solution was left to cool overnight. The recrystallizing solution was filtered to give a yellow solid and a pale yellow filtrate. The solid was put in the oven to dry. The process was repeated with the other half of the crude product and the two mother liquors were pooled together as were the solid products. The dark yellow-brown substance filtered off during recrystallization was boiled with 150 ml of water, filtered and the resulting solution was left to recrystallize. It was then treated as above. The pooled mother liquors were concentrated to 1/3 volume and the solution allowed to crystallize. The solid thus obtained was added to the rest. On drying, 7.27 g solid yellow powder product was obtained, with an m.p. 263-264° C.
Quantity
19.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three
Name
Quantity
235 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stannous chloride hydrate
Quantity
54 g
Type
reactant
Reaction Step Five
Quantity
85 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To methyl 1-acetylindazole-3-carboxylate (22.3 g, 0.10 mol) were added sodium hydroxide (8.18 g, 0.20 mol) and water (640 ml) and the resulting mixture was stirred at 60 to 70° C. for 6.5 hours. The reaction mixture was poured in concentrated HCl (30 ml). The crystals thus precipitated were collected by filtration under reduced pressure, washed with water and dried under reduced pressure to give indazole-3-carboxylic acid (17.6 g, 100%) as a pale yellow solid.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step One
Name
Quantity
640 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Isatin (10 g, 0.067 mol) was added to a solution of NaOH (2.8 g, 0.07 mol) in H2O (44 mL) at 50° C. The stirred clear solution was cooled to 0° C. and a solution of sodium nitrite (4.69 g, 0.067 mol) in H2O (17 mL) was added and stirring continued. A solution of concentrated H2SO4 (12.9 g) in H2O (136 mL) was cooled to 0° C. and added dropwise to the reaction mixture in such a way that the dropper was below the level of the reaction mixture. Stirring was continued for 15 min and a cooled solution of tin(II) chloride dihydrate (36.7 g, 0.16 mol) in concentrated HCl (58 mL) was added over 20 min. The reaction mixture was stirred for 1 h and the orange solid was filtered then heated in H2O at 100° C. The insoluble solids were removed by filtration and the product crystallised from the solution affording the title compound as a yellow solid (3.4 g, 31%). Mp 261-263° C. d, lit 260-261° C. v.Auwers, Dereser Chem. Ber. 1919, 52, 1343. 1H NMR (300 MHz, DMSO-d6) ppm 7.26-7.31 (m, 1H), 7.40-7.46 (m, 1H), 7.63-7.66 (m, 1H), 8.08-8.10 (m, 1H), 12.95 (s, 1H), 13.80 (s, 1H). MS(EI) m/z 162 [M+].
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.9 g
Type
reactant
Reaction Step Three
Name
Quantity
136 mL
Type
solvent
Reaction Step Three
Quantity
36.7 g
Type
reactant
Reaction Step Four
Name
Quantity
58 mL
Type
solvent
Reaction Step Four
Yield
31%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indazole-3-carboxylic acid
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Reactant of Route 6
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